molecular formula C8H14N4O B1288877 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide CAS No. 186190-79-4

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

Cat. No. B1288877
M. Wt: 182.22 g/mol
InChI Key: NDFXVDCXWFVBHJ-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives are of significant interest due to their potential pharmacological applications and their role as building blocks for the synthesis of polyfunctionalized heterocyclic compounds .

Synthesis Analysis

The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide derivatives can be achieved through a novel and efficient route, as demonstrated by the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This process involves a selective Sandmeyer reaction on diaminopyrazole, allowing for a more versatile synthesis than previously possible . Additionally, a seven-step synthesis has been developed for 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides, starting with commercially available Boc-β-alanine and involving a series of transformations including amidations and acylations .

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives has been determined using spectroscopic methods and X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing a monoclinic space group and specific geometric parameters . This structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has been explored in various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products depending on the reaction conditions, showcasing the compound's versatility in chemical transformations . Furthermore, the utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis has been reviewed, highlighting its role as a precursor for the creation of diverse heterocyclic structures with potential pharmacological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates in certain derivatives affects their crystallization and, consequently, their physical properties . Additionally, the synthesis of novel pyrazole derivatives has led to the discovery of compounds with fungicidal and plant growth regulation activities, indicating the practical applications of these substances . The regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones also contributes to the understanding of the compound's behavior under different synthetic conditions .

Scientific Research Applications

General Use of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 186190-79-4 . It is often used in scientific research, particularly in the field of organic chemistry .

Specific Application: Preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is used as an intermediate in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . These derivatives have been noted for their noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
  • Methods of Application or Experimental Procedures: The preparation involves an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure . The reaction uses N-sulfonylhydrazones and isocyanides .
  • Results or Outcomes: The procedure results in the preparation of 5-amino-pyrazoles .

Safety And Hazards

The safety information for 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

5-Amino-pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents .

properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXVDCXWFVBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618740
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

CAS RN

186190-79-4
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of water (500 ml) and 85% KOH (37.91 g) at 0° C. was added 30% H2O2 (49.4 ml, 483 mmol), followed by 1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile (15.83 g, 96.5 mmol). The reaction mixture was stirred for four hours at 0° C. and then at room temperature for 1 hour. A yellow precipitate had formed which was collected by filtration and air dried to afford 13.2 g (75%) of 1-tert-butyl-5-amino-1H-pyrazole-4-carboxamide, m.p. 193-195° C.
Name
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step Two
Name
Quantity
37.91 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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